molecular formula C20H20N4O5S3 B2516302 Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 477580-69-1

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2516302
CAS No.: 477580-69-1
M. Wt: 492.58
InChI Key: YCNNFRSOJPLYAI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N4O5S3 and its molecular weight is 492.58. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 893351-33-2) is a novel compound that incorporates a furan ring and a thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity:

  • Molecular Formula : C₁₃H₁₄N₄O₅S₂
  • Molecular Weight : 370.4 g/mol
  • Key Functional Groups :
    • Furan ring
    • Thiadiazole ring
    • Carboxamido group

Biological Activity Overview

  • Antitumor Activity
    • Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
    • For instance, derivatives similar to Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate demonstrated significant cytotoxic effects against human tumor cell lines such as SKOV-3 (ovarian cancer), HL-60 (leukemia), and MOLT-4 (T-cell leukemia) with IC50 values ranging from 19.5 µM to lower values depending on structural modifications .

Table 1: Antitumor Activity of Related Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5fSKOV-319.5Apoptosis
4eHepG22.23Cell cycle arrest
4iMCF-75.16Apoptosis

The antitumor activity of Ethyl 2-(2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is primarily mediated through apoptosis induction and cell cycle arrest. The acridine orange/ethidium bromide staining assays indicate that the compound triggers apoptotic pathways in cancer cells . Additionally, some derivatives have shown selective cytotoxicity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Other Biological Activities

Beyond its antitumor potential, compounds containing thiadiazole moieties have been reported to exhibit various pharmacological activities:

  • Antimicrobial Activity : Several studies indicate that thiadiazoles possess significant antibacterial and antifungal properties.
  • Antidiabetic Effects : Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models.
  • Anti-inflammatory Properties : Thiadiazole derivatives have shown promise in reducing inflammation in preclinical studies.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of related compounds:

  • Study A found that specific thiadiazole derivatives exhibited strong cytotoxicity against multiple cancer cell lines with varying mechanisms of action .
  • Study B focused on the synthesis and evaluation of new thiadiazole-based compounds for their potential as anticancer agents, reporting significant activity against liver and breast cancer cell lines .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S3/c1-2-28-18(27)15-11-6-3-4-8-13(11)31-17(15)21-14(25)10-30-20-24-23-19(32-20)22-16(26)12-7-5-9-29-12/h5,7,9H,2-4,6,8,10H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNNFRSOJPLYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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